Cas no 76395-72-7 (2-chloro-1-(2-ethylpiperidin-1-yl)ethan-1-one)

2-chloro-1-(2-ethylpiperidin-1-yl)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- Ethanone,2-chloro-1-(2-ethyl-1-piperidinyl)-
- 1-(Chloroacetyl)-2-ethylpiperidine
- 1-(CHLOROACETYL)-2-ETHYL-PIPERIDINE
- AC1N4PA4
- AG-H-04850
- CTK5E2902
- F2158-1301
- MolPort-004-413-010
- 2-chloro-1-(2-ethylpiperidin-1-yl)ethan-1-one
- AB01327833-02
- AKOS016044792
- MFCD00297023
- NCGC00335521-01
- Piperidine,1-(chloroacetyl)-2-ethyl-(9ci)
- EN300-01742
- SB42582
- Z56891391
- AKOS000266422
- 2-chloro-1-(2-ethylpiperidin-1-yl)ethanone
- SCHEMBL11661280
- 76395-72-7
- DTXSID10399699
-
- MDL: MFCD00297023
- インチ: InChI=1S/C9H16ClNO/c1-2-8-5-3-4-6-11(8)9(12)7-10/h8H,2-7H2,1H3
- InChIKey: VZNWFNUBOBSJLK-UHFFFAOYSA-N
- ほほえんだ: CCC1CCCCN1C(=O)CCl
計算された属性
- せいみつぶんしりょう: 189.09218
- どういたいしつりょう: 189.0920418g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 161
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 20.3Ų
じっけんとくせい
- PSA: 20.31
2-chloro-1-(2-ethylpiperidin-1-yl)ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-01742-0.5g |
2-chloro-1-(2-ethylpiperidin-1-yl)ethan-1-one |
76395-72-7 | 95% | 0.5g |
$85.0 | 2023-11-13 | |
Enamine | EN300-01742-1.0g |
2-chloro-1-(2-ethylpiperidin-1-yl)ethan-1-one |
76395-72-7 | 95% | 1g |
$128.0 | 2023-05-01 | |
TRC | C640113-500mg |
1-(chloroacetyl)-2-ethylpiperidine |
76395-72-7 | 500mg |
$ 320.00 | 2022-06-06 | ||
Enamine | EN300-01742-0.1g |
2-chloro-1-(2-ethylpiperidin-1-yl)ethan-1-one |
76395-72-7 | 95% | 0.1g |
$35.0 | 2023-11-13 | |
Chemenu | CM525111-5g |
2-Chloro-1-(2-ethylpiperidin-1-yl)ethanone |
76395-72-7 | 98% | 5g |
$180 | 2022-08-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN9699-10G |
2-chloro-1-(2-ethylpiperidin-1-yl)ethan-1-one |
76395-72-7 | 95% | 10g |
¥ 1,973.00 | 2023-04-13 | |
Enamine | EN009-7256-1g |
2-chloro-1-(2-ethylpiperidin-1-yl)ethan-1-one |
76395-72-7 | 95% | 1g |
$128.0 | 2023-10-28 | |
Life Chemicals | F2158-1301-2.5g |
2-chloro-1-(2-ethylpiperidin-1-yl)ethanone |
76395-72-7 | 95%+ | 2.5g |
$250.0 | 2023-11-21 | |
abcr | AB373233-1g |
2-Chloro-1-(2-ethylpiperidin-1-yl)ethanone; . |
76395-72-7 | 1g |
€251.50 | 2025-02-20 | ||
Aaron | AR005YTD-10g |
Ethanone,2-chloro-1-(2-ethyl-1-piperidinyl)- |
76395-72-7 | 95% | 10g |
$844.00 | 2023-12-13 |
2-chloro-1-(2-ethylpiperidin-1-yl)ethan-1-one 関連文献
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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10. Calmagite dyeoxidation using in situ generated hydrogen peroxide catalysed by manganese(ii) ionsTippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
2-chloro-1-(2-ethylpiperidin-1-yl)ethan-1-oneに関する追加情報
Introduction to 2-Chloro-1-(2-Ethylpiperidin-1-Yl)Ethan-1-One (CAS No. 76395-72-7)
2-Chloro-1-(2-Ethylpiperidin-1-Yl)Ethan-1-One, a compound with the CAS registry number 76395-72-7, is an organic chemical that has garnered significant attention in the fields of pharmaceutical chemistry and synthetic organic chemistry. This compound is notable for its unique structural features, which include a chlorine substituent and a piperidine ring with an ethyl group. These structural elements contribute to its potential applications in drug design and development.
The molecular structure of 2-Chloro-1-(2-Ethylpiperidin-1-Yl)Ethan-1-One consists of a ketone group attached to a piperidine ring, which is further substituted with an ethyl group at the 2-position. The presence of the chlorine atom at the 2-position introduces additional electronic and steric effects, which can influence the compound's reactivity and biological activity. Recent studies have highlighted the importance of such structural features in modulating pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).
One of the most promising applications of this compound lies in its potential as a building block for more complex molecules. Researchers have explored its use in synthesizing bioactive compounds, including antidepressants, anti-inflammatory agents, and neuroprotective drugs. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain enzymes involved in neurodegenerative diseases.
The synthesis of 2-Chloro-1-(2-Ethylpiperidin-1-Yl)Ethan-1-One involves a multi-step process that typically begins with the preparation of the piperidine derivative. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste. These improvements have made the compound more accessible for large-scale applications in pharmaceutical research.
In terms of physical properties, this compound is characterized by its melting point, boiling point, and solubility characteristics. Its solubility in organic solvents makes it suitable for various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These properties are crucial for quality control during manufacturing and for ensuring consistent product performance.
From a pharmacological perspective, 2-Chloro-1-(2-Ethylpiperidin-1-Yl)Ethan-O One has shown promise as a lead compound for drug discovery programs targeting central nervous system disorders. Preclinical studies have indicated that it exhibits favorable pharmacokinetic profiles, including good bioavailability and reduced toxicity compared to similar compounds. These findings underscore its potential as a scaffold for developing next-generation therapeutics.
Moreover, recent research has focused on optimizing the stereochemistry of this compound to enhance its biological activity. Stereoisomeric forms have been synthesized and evaluated for their efficacy in modulating receptor binding affinity. Such studies highlight the importance of stereochemistry in drug design and pave the way for more selective and potent therapeutic agents.
In conclusion, 2-Chloro - 1 - ( 2 - Ethyl piper idin - 1 - yl ) ethan - 1 - one ( CAS No . 76395 - 72 - 7 ) stands out as a versatile chemical entity with significant potential in pharmaceutical research. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a valuable tool for developing innovative medicines. As research continues to uncover new insights into its properties and mechanisms of action, this compound is likely to play an increasingly important role in the field of medicinal chemistry.
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